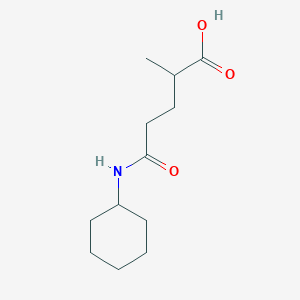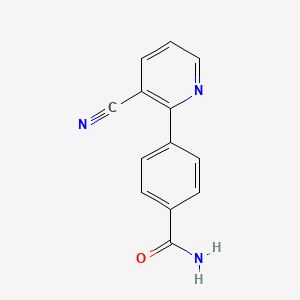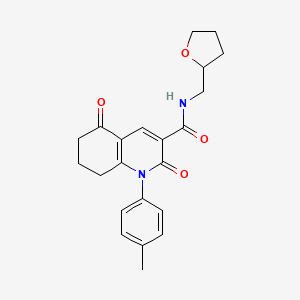![molecular formula C22H17BrClNO3 B4097805 4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide](/img/structure/B4097805.png)
4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide
Overview
Description
4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of bromine and chlorine atoms attached to a benzamide structure, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide typically involves multiple steps, including halogenation, amidation, and etherification reactions. One common method involves the following steps:
Halogenation: Bromination of a suitable benzene derivative to introduce the bromine atom.
Amidation: Reaction of the brominated benzene derivative with an amine to form the benzamide structure.
Etherification: Coupling of the benzamide with a chlorophenyl derivative through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ether and amide bonds can be hydrolyzed to yield corresponding phenols and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-chlorophenyl)benzamide
- N-(3-chlorophenyl)-4-bromobenzamide
- 4-bromo-N-(3-methylphenyl)benzamide
Uniqueness
4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide is unique due to its specific combination of bromine and chlorine atoms, as well as its ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO3/c1-14(21(26)16-4-2-5-18(24)12-16)28-20-7-3-6-19(13-20)25-22(27)15-8-10-17(23)11-9-15/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSROPGEUSQVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4097728.png)
![2-nitro-N-{3-[(1-oxo-1-phenylbutan-2-yl)oxy]phenyl}benzamide](/img/structure/B4097732.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B4097740.png)
![(4E)-1-[3-(diethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B4097743.png)

![2-[(3-chlorophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4097756.png)
![ethyl 4-[(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4097773.png)
![4-methyl-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4097777.png)
![ethyl 4-[2-chloro-4-(cyclopentyloxy)-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4097782.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B4097784.png)

![2-({2-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4097801.png)
![1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-2H-pyrrol-5-one](/img/structure/B4097808.png)

